Zileuton

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5.39e-02 g/L

Synonyms

Canonical SMILES

Zileuton pharmacokinetics half-life metabolism CYP450

Zileuton Pharmacokinetic Profile at a Glance

The table below summarizes the core quantitative pharmacokinetic data for this compound.

| Parameter | Value | Details |

|---|---|---|

| Bioavailability | Not fully established [1] [2] | Rapidly absorbed [3] [4]. |

| Tmax (Time to Cmax) | ~1.7 hours [3] [4] | -- |

| Volume of Distribution | ~1.2 L/kg [3] [1] [4] | -- |

| Plasma Protein Binding | 93% [3] [1] [4] | Primarily to albumin [3] [4]. |

| Elimination Half-Life | ~2.5 hours [3] [1] [5] | -- |

| Apparent Oral Clearance | ~7.0 mL/min/kg [1] [4] | -- |

| Primary Route of Elimination | Metabolism [3] [4] | >94% of dose recovered in urine, primarily as metabolites [3] [4]. |

Metabolism and CYP450 Interactions

This compound undergoes extensive hepatic metabolism and exhibits significant drug-drug interaction potential.

Metabolic Pathways

This compound is primarily metabolized in the liver through two main pathways [3] [4]:

- Oxidative Metabolism: Mediated by Cytochrome P450 isoenzymes CYP1A2, CYP2C9, and CYP3A4 [3] [1] [6]. These enzymes are responsible for the formation of ring-hydroxylated and diastereomer sulfoxide metabolites.

- Conjugative Metabolism: The major metabolic route involves formation of two O-glucuronide conjugates [3] [4]. An inactive N-dehydroxylated metabolite (Abbott-66193) is also formed, which is further metabolized by the same CYP450 isoforms [6].

The following diagram illustrates the primary metabolic pathways of this compound:

CYP450 Inhibition and Clinical Drug Interactions

This compound acts as a weak reversible inhibitor and mechanism-based inhibitor of CYP1A2 [7]. This inhibition underlies its clinically significant interactions, which necessitate dosage adjustments and careful monitoring.

| Co-administered Drug | Effect of this compound | Clinical Recommendation |

|---|---|---|

| Theophylline | ↓ Clearance by ~49%, ↑ AUC, ↑ Half-life by 1.5 hours [8] [4]. | Reduce theophylline dose by ~half and monitor serum levels [3] [4]. |

| Warfarin | ↓ Clearance of (R)-warfarin by 15%, ↑ prothrombin time (PT) [3] [4]. | Monitor prothrombin time closely and adjust warfarin dose [3] [4]. |

| Propranolol | ↑ AUC, leading to bradycardia and hypotension risk [3]. | Monitor patient and consider reducing beta-blocker dose [3] [4]. |

The diagram below summarizes the interaction relationships between this compound and other drugs:

Experimental Insights

The search results indicate the foundational in vitro and clinical studies that characterized these interactions, though full methodological details are not available in the current results.

- In Vitro Studies: The identification of specific CYP450 isoforms involved in this compound metabolism was determined using human liver microsomes and purified recombinant human CYP enzymes [6]. Correlations with known isoform-specific metabolic activities (e.g., CYP1A2 with 7-ethoxyresorufin O-deethylase activity) and inhibition by selective chemical inhibitors (e.g., ketoconazole for CYP3A4, furafylline for CYP1A2) were key to elucidating the pathways [7] [6].

- Clinical Interaction Studies: The profound interaction with theophylline was characterized in a placebo-controlled, randomized crossover trial in healthy adults [8]. The study measured plasma concentrations and calculated pharmacokinetic parameters with and without this compound co-administration.

Conclusion

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound [en.wikipedia.org]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Zyflo: Package Insert / Prescribing Information [drugs.com]

- 5. Pharmacokinetics, safety, and ability to diminish ... [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of the human liver cytochrome P450 enzymes ... [sciencedirect.com]

- 7. MECHANISM-BASED INHIBITION OF HUMAN LIVER ... [sciencedirect.com]

- 8. Effect of this compound on Theophylline Pharmacokinetics [link.springer.com]

Comprehensive Technical Guide: Clinical Research Applications of Zileuton

Executive Summary

Zileuton, a 5-lipoxygenase (5-LO) inhibitor, is an FDA-approved therapeutic for the prophylaxis and chronic treatment of asthma in patients aged 12 and older. Its primary mechanism involves the inhibition of leukotriene biosynthesis, specifically targeting the formation of leukotrienes B₄, C₄, D₄, and E₄. These lipid mediators play a critical role in inflammatory pathways, contributing to bronchoconstriction, edema, and mucus secretion in asthmatic patients. Beyond its established use, recent investigations have revealed promising repurposing potential for this compound in novel therapeutic areas. Groundbreaking preclinical studies published in 2025 demonstrate its efficacy in blocking food allergen absorption and preventing anaphylaxis, while concurrent research explores its application as a nephroprotectant adjuvant to mitigate antibiotic-induced kidney injury. This whitepaper provides a comprehensive technical analysis of this compound's mechanism, established clinical applications, investigational uses, detailed experimental protocols, and research considerations for drug development professionals.

Introduction and Mechanism of Action

This compound is a potent and selective inhibitor of the enzyme 5-lipoxygenase (5-LO), which catalyzes the first committed step in the arachidonic acid cascade leading to leukotriene synthesis. The drug's molecular target situates it at a critical juncture in the inflammatory response network. The following diagram illustrates the core signaling pathway and mechanism of action of this compound:

This compound inhibits 5-Lipoxygenase, blocking production of pro-inflammatory leukotrienes.

The pharmacological activity of this compound is primarily attributed to the parent drug, which effectively suppresses the formation of key inflammatory mediators. By inhibiting the production of these cysteinyl leukotrienes and LTB₄, this compound produces a comprehensive anti-inflammatory effect, reducing neutrophil and eosinophil migration, microvascular permeability, airway edema, and bronchoconstriction. Recent research suggests that clinical response to this compound may be modulated by the phosphatidylinositide 3-kinase (PI3K) pathway, with increased PIK3CA activation and consequent elevated LTB₄ production associated with poorer therapeutic response [1].

Established Clinical Applications

FDA-Approved Indications

This compound is formally indicated by the FDA for the prophylaxis and chronic treatment of asthma in patients aged 12 years and older. It is critical to note that this compound is not effective for acute asthma exacerbations and should not be used for rescue medication during bronchospasm attacks. In clinical practice, this compound is frequently administered as an add-on therapy with inhaled corticosteroids, providing a complementary mechanism of action for comprehensive asthma control [1].

Table: FDA-Approved Formulations and Dosing Regimens

| Formulation | Dosage Strength | Frequency | Total Daily Dose | Administration Instructions |

|---|---|---|---|---|

| Immediate-Release (IR) Tablets | 600 mg | 4 times daily | 2400 mg | Within 1 hour after morning and evening meals |

| Extended-Release (ER) Tablets | 600 mg | 2 tablets twice daily | 2400 mg | Within 1 hour after morning and evening meals; do not crush, split, or chew |

Off-Label and Investigational Uses

Beyond its approved asthma indication, this compound demonstrates therapeutic potential across multiple clinical domains, supported by varying levels of evidence:

- Aspirin-Exacerbated Respiratory Disease (AERD): this compound has demonstrated significant efficacy in managing this condition, with recent studies indicating it may reduce the necessity for sinus surgeries in affected patients [1].

- Dermatological Conditions: Research supports potential applications in atopic dermatitis (with topical formulations under investigation), acne vulgaris, and pruritic manifestations of Sjögren-Larsson syndrome through modulation of cutaneous inflammatory pathways [1].

- Exercise-Induced Bronchoconstriction: Administration approximately 1 hour before exercise has shown benefit in preventing airway constriction triggered by physical exertion [1].

- Oncological Applications: Preliminary investigations suggest this compound may inhibit chronic myeloid leukemia cell proliferation, both as monotherapy and in combination with imatinib [1].

Investigational Applications in Clinical Research

Food Allergy and Anaphylaxis Prevention

Breakthrough research published in August 2025 revealed a previously unrecognized role for leukotrienes in gut allergen absorption and anaphylaxis pathogenesis. Northwestern Medicine scientists identified the DPEP1 gene as a crucial regulator of this process, encoding an enzyme that breaks down leukotrienes in the small intestine [2] [3] [4]. The experimental workflow and key findings from this seminal study are summarized below:

Experimental workflow from genetic discovery to therapeutic testing in food allergy.

The implications of these findings are substantial, suggesting this compound could be repurposed as a pre-exposure prophylactic for individuals with food allergies. A proof-of-concept clinical trial began in July 2025 to evaluate whether this protective effect translates to humans [2].

Nephroprotection Against Antibiotic Toxicity

Recent investigations (2025) have explored this compound's potential as a renoprotective adjuvant during treatment with nephrotoxic antibiotics. This research addresses a critical clinical challenge: balancing effective treatment of drug-resistant infections with the prevention of drug-induced kidney injury [5] [6].

Table: this compound Nephroprotection Study Parameters and Outcomes

| Study Component | Methodology | Key Findings |

|---|---|---|

| Formulation Development | Developed parenteral formulations (1 mg/mL & 10 mg/mL) for preclinical testing | Formulations demonstrated good multi-dose safety with no significant changes in serum creatinine or ALT |

| Animal Model | Sprague Dawley rats administered this compound with nephrotoxic antibiotics over 10 days | This compound well-distributed into renal tissue; serum exposure comparable to humans after typical doses (600-2400 mg) |

| Antibiotics Tested | Vancomycin, Polymyxin B, Amikacin | This compound reduced nephrotoxicity in a dose-dependent manner |

| Dosing Strategy | Comparison of once-daily vs. fractionated dosing | Similar renal protection achieved with same total daily dose regardless of fractionation |

| Clinical Implication | Potential to enhance therapeutic window of last-line antibiotics against multidrug-resistant organisms | Could allow more aggressive dosing regimens while mitigating renal damage risk |

This application is particularly promising for critically ill patients who may not tolerate oral medications, necessitating the development of parenteral this compound formulations. The demonstrated dose-dependent protection without evidence of drug accumulation at steady state supports the feasibility of this approach [5].

Experimental Protocols and Methodologies

Protocol: this compound in Acute Asthma (Human)

A 2016 randomized, double-blind, placebo-controlled trial compared oral this compound with Montelukast in acute asthma exacerbations, providing a robust methodological framework [7].

- Patient Population: 120 adults (18-65 years) with acute asthma exacerbation requiring hospitalization, PEFR ≤75% of personal best or predicted value.

- Exclusion Criteria: Smoking >10 pack-years, pregnancy, recent leukotriene modifier use, oral/parenteral steroids >5 days within 1 month, theophylline within 1 week.

- Study Design: Patients randomized to three groups:

- Group 1: Oral Montelukast 10 mg + placebo

- Group 2: Oral this compound CR 600 mg (2 tablets twice daily)

- Group 3: Placebo (2 tablets twice daily)

- Concomitant Therapy: All groups received standard care including nebulized salbutamol (2.5 mg 6th hourly), nebulized ipratropium bromide (500 mcg 6th hourly), and IV methylprednisolone (40 mg 8th hourly).

- Primary Endpoint: Mean PEFR at 6h, 12h, 24h, 48h, and discharge.

- Secondary Endpoints: Need for rescue medications, vital signs.

- Results Analysis: this compound demonstrated significantly higher mean PEFR values compared to placebo (p=0.007) and required fewer rescue medications [7].

Protocol: Food Allergy Protection (Preclinical)

The landmark 2025 Science study employed a rigorous genetic and pharmacological approach [2] [3] [4]:

- Genetic Screening: Conducted forward genetic screening through crossbreeding of peanut-sensitized mouse strains (anaphylaxis-susceptible vs. resistant).

- Genome Mapping: Employed genome-wide mapping to identify DPEP1 gene variants associated with anaphylaxis resistance.

- This compound Administration: Anaphylaxis-susceptible mice received this compound prior to oral challenge with peanut extract.

- Allergen Absorption Assessment: Measured peanut allergen levels in bloodstream following oral challenge.

- Anaphylaxis Monitoring: Evaluated clinical symptoms and physiological markers of anaphylaxis.

- Control Experiments: Conducted parallel experiments with injected peanut allergen to confirm gut-specific mechanism.

- Key Findings: this compound pre-treatment reduced allergen absorption by 95% and protected 95% of susceptible mice from anaphylaxis.

Protocol: Nephroprotection (Preclinical)

The 2025 antimicrobial agents research established comprehensive methodology for evaluating this compound's renal protective effects [5] [6]:

Formulation Development:

- Solubility and stability testing of two this compound formulations (1 mg/mL & 10 mg/mL)

- Storage stability evaluated at -80°C, 4°C, 22°C, and 37°C for up to 1 month

- HPLC and LC-MS/MS methods developed and validated for quantification

Pharmacokinetic Assessment:

- Serum and renal tissue levels measured after single dose and at steady state (10 days)

- Extraction recovery (>80%) and matrix effect (<±10%) validated

Nephroprotection Model:

- Rats administered this compound (12 mg/kg daily) with nephrotoxic antibiotics (vancomycin, polymyxin B, amikacin) for 10 days

- Serum creatinine and ALT monitored longitudinally

- Dose fractionation studies comparing once-daily vs. divided dosing

Safety Evaluation:

- Body weight tracking

- Hepatic and renal function monitoring

- Hemolysis potential assessment

Research Considerations

Safety and Monitoring Requirements

This compound administration requires vigilant safety monitoring, particularly regarding hepatotoxic potential. The following parameters must be implemented in clinical research settings:

- Hepatic Monitoring: Baseline alanine aminotransferase (ALT) measurement before initiation, monthly for first 3 months, then every 2-3 months during long-term therapy [1].

- Contraindications: Active liver disease or persistent ALT elevations ≥3 times upper limit of normal [1].

- Common Adverse Events: Headache (25%), upper respiratory infections, diarrhea, myalgia, dyspepsia [1].

- Hematological Effects: Infrequent decreases in white blood cell count (typically self-resolving) [1].

Pharmacokinetics and Drug Interactions

Understanding this compound's pharmacokinetic profile is essential for appropriate study design and patient safety:

- Absorption: Rapid absorption with peak plasma concentration in ~1.7 hours [1].

- Distribution: Apparent volume of distribution ~1.2 L/kg; 93% plasma protein binding (primarily albumin) [1].

- Metabolism: Hepatic metabolism via CYP1A2, CYP2C9, and CYP3A4 isoenzymes [1].

- Elimination: Primarily renal excretion (94.5%); mean terminal half-life ~2.5 hours [1].

Table: Clinically Significant Drug Interactions

| Interacting Drug | Interaction Effect | Clinical Management |

|---|---|---|

| Warfarin | 15% decrease in clearance; significantly increased prothrombin times | Frequent monitoring of prothrombin times; anticoagulant dose adjustment |

| Theophylline | Increased serum concentration | Monitor theophylline levels; potential dose reduction |

| Propranolol | Increased serum levels leading to bradycardia and hypotension | Monitor for cardiovascular effects; consider beta-blocker dose reduction |

| Tizanidine | CYP1A2 inhibition may increase serum concentration | Avoid concurrent administration |

Formulation and Development Challenges

Recent research has addressed significant pharmaceutical challenges in this compound development:

- Parenteral Formulation: this compound is classified as a Biopharmaceutical Classification System Class II drug (low solubility, high permeability) with aqueous solubility of only 0.14 mg/mL, presenting substantial challenges for intravenous administration [5].

- Analytical Methods: Robust RP-HPLC-PDA methods have been developed and validated for quantification in bulk and tablet formulations, employing Design of Experiments and Response Surface Methodology for optimization [8].

- Stability Considerations: Forced degradation studies demonstrate stability under hydrolytic, oxidative, photolytic, and thermal stress conditions [8].

Conclusion and Future Directions

This compound represents a compelling example of drug repurposing potential based on deepening understanding of leukotriene biology. While its established role in asthma management continues to be refined through comparative effectiveness research, the novel applications in food allergy prevention and nephroprotection highlight the potential for significant clinical impact beyond original indications.

The molecular mechanism linking leukotriene inhibition to reduced allergen absorption in the gut represents a paradigm shift in understanding anaphylaxis pathophysiology. Similarly, the application as a nephroprotectant addresses the critical clinical challenge of antimicrobial resistance by potentially enhancing the safety profile of last-line antibiotics.

Future research directions should focus on:

- Translational Studies: Confirming preclinical findings in human populations through well-designed clinical trials

- Formulation Optimization: Developing patient-friendly administration routes, particularly for prophylactic use

- Combination Therapies: Exploring synergistic effects with existing treatments across indications

- Biomarker Development: Identifying predictors of treatment response to enable personalized therapeutic approaches

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Asthma drug shows promise in blocking food allergy reactions - Northwestern Now [news.northwestern.edu]

- 3. Scientists Elated as Drug this compound Stops Food Anaphylaxis in Mice [allergicliving.com]

- 4. Asthma drug this compound prevents severe food allergy reactions in mouse study [medicalxpress.com]

- 5. Drug development studies supporting this compound as a parenteral ... [pmc.ncbi.nlm.nih.gov]

- 6. Drug development studies supporting this compound as a parenteral adjuvant to attenuate antibiotic-associated nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of oral montelukast with oral this compound in acute ... [pmc.ncbi.nlm.nih.gov]

- 8. Development and validation of simple RP-HPLC-PDA ... [sciencedirect.com]

Zileuton pharmacodynamics leukotriene pathway inhibition

Emerging Research and Applications

Beyond its approved use for chronic asthma, research highlights Zileuton's potential in other inflammatory conditions. A key 2025 study revealed a new biological role for leukotrienes in the gut and found that this compound could block this pathway, nearly eliminating food-induced anaphylaxis in mouse models [1] [2]. This suggests this compound could be repurposed as a preventative treatment for food allergies.

Other investigational areas include:

- Aspirin-Exacerbated Respiratory Disease (AERD): Used off-label, with studies showing it can improve sinonasal outcomes and potentially reduce the need for sinus surgery [3] [4].

- Acute Respiratory Distress Syndrome (ARDS): A 2025 study found that this compound significantly reduced neutrophil infiltration and pro-inflammatory cytokine levels in a murine model of LPS-induced ARDS [5].

- Dermatological Conditions: Topical formulations are under investigation for atopic dermatitis [3] [4].

- Oncology: Research in mouse models indicates potential activity against chronic myeloid leukemia (CML), both alone and in combination with imatinib [4] [6].

Experimental Insights

The following diagram illustrates the leukotriene pathway and the specific point of inhibition by this compound, based on its established mechanism of action.

A pivotal August 2025 study in Science detailed a novel protocol demonstrating this compound's efficacy against food anaphylaxis [1] [2]. The key methodological steps were:

- Animal Model: Used peanut-sensitized mouse strains, one susceptible to anaphylaxis upon oral peanut challenge and one resistant.

- Genetic Mapping: A forward genetic screen identified the DPEP1 gene as a key regulator of leukotriene levels in the gut.

- Drug Intervention: Anaphylaxis-susceptible mice were treated with a dose of this compound before oral administration of peanut extract.

- Outcome Measurement: Researchers monitored for symptoms of anaphylaxis and measured levels of allergenic protein in the bloodstream.

The results were striking: treatment with this compound reversed the risk, protecting 95% of susceptible mice from anaphylaxis by reducing allergen absorption from the gut into the blood [1] [2]. This protective effect was only observed when the allergen was ingested, not when injected, confirming the role of leukotrienes in gut-specific allergen transport [2].

Important Safety and Interactions

The clinical use of this compound is constrained by a specific safety profile that requires careful management.

- Hepatotoxicity: The most serious adverse effect is potential elevation of liver enzymes (ALT). It is contraindicated in patients with active liver disease [4] [6]. Monitoring of ALT levels is mandatory: before treatment initiation, monthly for the first 3 months, every 2-3 months for the rest of the first year, and periodically thereafter during long-term therapy [4].

- Drug-Drug Interactions: As a weak inhibitor of CYP1A2, this compound can increase serum concentrations of several drugs [4] [6]. The table below outlines key interactions.

| Interacting Drug | Effect of Coadministration | Clinical Management |

|---|---|---|

| Theophylline | Increased serum concentration of Theophylline [4] [6]. | Monitor plasma levels and reduce dose as needed [4]. |

| Warfarin | Decreased clearance, increased prothrombin time [4] [6]. | Monitor prothrombin time closely and adjust warfarin dose [4]. |

| Propranolol | Increased serum level, risk of bradycardia and hypotension [4]. | Monitor for adverse effects; consider reducing beta-blocker dose [4]. |

| Tizanidine | CYP1A2 inhibition may increase Tizanidine concentration [4]. | Avoid concurrent administration due to risk of adverse reactions [4]. |

The landscape of this compound research is rapidly evolving. A proof-of-concept clinical trial is already underway at Northwestern University to test its efficacy in humans with food allergies [1] [2]. Furthermore, its potential application in conditions like ARDS is being actively explored in preclinical models [5].

References

- 1. Asthma drug shows promise in blocking food allergy reactions [news.northwestern.edu]

- 2. Scientists Elated as Drug this compound Stops Food Anaphylaxis ... [allergicliving.com]

- 3. (PDF) this compound : A Comprehensive Review of its Clinical Applications... [academia.edu]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Modulation of Neutrophil Recruitment and Inflammatory Signaling in... [pubmed.ncbi.nlm.nih.gov]

- 6. - Wikipedia this compound [en.wikipedia.org]

Zileuton: A Whitepaper on Research Applications Beyond Asthma

Expanded Therapeutic Horizons: Key Research Areas

Zileuton, a known 5-lipoxygenase (5-LOX) inhibitor, is being investigated for its potential in several novel therapeutic areas based on its fundamental mechanism of blocking leukotriene production. The following table summarizes the primary research domains, key findings, and their levels of evidence.

| Research Area | Proposed Mechanism of Action | Key Findings / Status | Evidence Level |

|---|

| Food Allergy & Anaphylaxis | Inhibition of gut-derived cysteinyl leukotrienes (CysLTs), reducing allergen transport across the intestinal lining [1] [2] [3]. | - 95% protection from anaphylaxis in susceptible mice [1] [2].

- Efficacy only when allergen is ingested, not injected [1].

- Human Trial: Early-stage proof-of-concept trial underway (N=21) [1]. | Preclinical (Mouse Models) / Early Clinical | | Acute Kidney Injury (AKI) | 5-LOX inhibition modulates mitochondrial quality control and suppresses Myeloid-Derived Suppressor Cell (MDSC)-mediated inflammatory pathways [4]. | - Significantly reduced BUN & Creatinine in glycerol-induced AKI mice [4].

- Improved histopathological tubular injury scores [4].

- Downregulated NLRP3 inflammasome and pro-inflammatory markers [4]. | Preclinical (Mouse Model) | | Oncology (Chronic Myeloid Leukemia) | Inhibition of 5-LOX, a pathway implicated in cancer cell survival and proliferation [5]. | Shown to inhibit CML, both as a monotherapy and in combination with imatinib [5] [6]. | Preclinical In Vitro / Animal Studies | | Dermatology | Topical inhibition of leukotrienes to reduce local inflammation [5]. | Investigated for atopic dermatitis, acne, and pruritus in Sjögren-Larsson syndrome [5]. | Preclinical / Formulation Research |

Detailed Experimental Protocols from Key Studies

Protocol: Investigating this compound in Food-Induced Anaphylaxis (Mouse Model)

This methodology is derived from the recent Northwestern/Yale studies published in Science [1] [3].

- 1. Animal Model Generation:

- Genetic Screening: Conduct a forward genetic screen by cross-breeding peanut-sensitized mouse strains with varying susceptibility to anaphylaxis. This is used to identify key genes like

DPEP1[1] [2]. - Sensitization: Sensitize mice to a specific allergen (e.g., peanut or ovalbumin) to create a cohort with high susceptibility to anaphylaxis upon oral challenge [1].

- Genetic Screening: Conduct a forward genetic screen by cross-breeding peanut-sensitized mouse strains with varying susceptibility to anaphylaxis. This is used to identify key genes like

- 2. Drug Administration & Challenge:

- Pre-treatment: Administer a single dose of this compound (or vehicle control) via oral gavage to the experimental group. The timing of administration is critical, typically given shortly before allergen challenge [1] [2].

- Allergen Challenge: Orally administer the specific allergen (e.g., peanut extract) to the mice. A separate control group may receive the allergen via intraperitoneal injection to confirm the gut-specific mechanism [1].

- 3. Data Collection & Analysis:

- Clinical Scoring: Monitor and score mice for anaphylactic symptoms (e.g., lethargy, puffing of fur, drop in body temperature) using a standardized scoring system [1] [2].

- Blood Collection: Measure levels of the intact allergenic protein in the bloodstream post-challenge to quantify allergen absorption [1].

- Mechanistic Analysis: Analyze leukotriene levels in gut tissue and assess mast cell activity and phenotype [7].

Protocol: Investigating this compound in Rhabdomyolysis-Induced AKI (Mouse Model)

This methodology is based on the 2025 study by Florsheim et al. [4].

- 1. Animal Model & Grouping:

- Use male C57BL/6 mice and assign them to four groups:

- Sham: Receive saline intraperitoneally (IP).

- This compound (Z) Control: Receive this compound (30 mg/kg body weight, IP) only.

- Glycerol (Gly) Injury: Receive a single intramuscular (IM) injection of 50% glycerol (8 mL/kg).

- Glycerol + this compound (Z+Gly) Treatment: Receive both glycerol IM and this compound IP concurrently [4].

- Use male C57BL/6 mice and assign them to four groups:

- 2. Sample Collection & Analysis (24 hours post-injection):

- Renal Function: Collect blood and measure Blood Urea Nitrogen (BUN) and Serum Creatinine (Cr) using standard clinical chemistry assays [4].

- Histopathology: Harvest kidney tissue for H&E staining. Perform a blinded assessment of tubular injury scores based on necrosis, brush border loss, and tubular atrophy [4].

- Molecular Analysis:

Mechanism of Action and Signaling Pathways

This compound's primary mechanism is the inhibition of the 5-Lipoxygenase (5-LOX) enzyme, which catalyzes the conversion of arachidonic acid to leukotrienes (LTs). The diagrams below illustrate its role in the newly discovered pathways for food allergy and acute kidney injury.

This compound in Food Allergen Absorption

The following pathway details the gut-specific mechanism of anaphylaxis identified in recent research and the point of intervention for this compound.

This compound inhibits 5-LOX in the gut, blocking leukotriene-driven allergen absorption and anaphylaxis.

This compound in Acute Kidney Injury (AKI)

In rhabdomyolysis-induced AKI, this compound's 5-LOX inhibition exerts protective effects through a multi-faceted mechanism involving mitochondrial function and immune response.

This compound's 5-LOX inhibition in AKI mitigates NLRP3 activation, mitochondrial dysfunction, and MDSC-driven inflammation.

Pharmacological and Development Considerations

For researchers considering the use of this compound in new contexts, several established pharmacological and safety factors must be considered.

| Parameter | Details | Implications for Research |

|---|

| Pharmacokinetics | - Half-life: ~2.5 hours [5] [8] [6].

- Protein Binding: 93% (primarily albumin) [5] [8].

- Metabolism: Hepatic, primarily via CYP1A2, CYP2C9, CYP3A4 [5] [8].

- Excretion: Primarily renal (≥94%) [5]. | Short half-life may require multiple or sustained dosing in chronic models. Dosing schedules should account for metabolic enzymes in drug interaction studies. | | Known Toxicology | - Hepatotoxicity: Primary concern; can elevate serum ALT [5] [6].

- Monitoring: Required before and during chronic therapy [5]. | In preclinical studies, liver function should be monitored, especially in long-term trials. Single-dose studies may mitigate this risk [2]. | | Key Drug Interactions | - Theophylline & Propranolol: this compound increases their serum concentrations [5] [6].

- Warfarin: this compound decreases its clearance, increasing prothrombin time [5].

- CYP1A2 Inhibitors/Substrates: Potential for interactions [8]. | Critical for designing combination therapies. Doses of concomitant drugs may need adjustment in complex models. |

Future Research Directions and Conclusion

The repurposing of this compound is a promising field, particularly in food allergies, where it offers a novel, pre-emptive "pill-before-meal" approach rather than a rescue treatment [2]. The ongoing clinical trial will be pivotal in validating the mouse model findings in humans [1] [3]. Furthermore, the exploration of its role in modulating specific immune cells like MDSCs in AKI and other inflammatory conditions opens up new avenues for immunotherapy research [4].

A critical area of future investigation will be to understand the PI3K signaling pathway, which has been identified as a major determinant of variable response to this compound in asthma patients. Research shows that patients with increased activation of PIK3CA are poor responders to the drug, likely due to sustained LTB4 production [5] [9]. This suggests that genetic or molecular screening for PI3K pathway activation could be used to identify patient populations most likely to respond to this compound in its new applications.

References

- 1. Scientists Elated as Drug this compound Stops Food Anaphylaxis ... [allergicliving.com]

- 2. Drug Could Stop Life-Threatening Food Allergies in Millions - Newsweek [newsweek.com]

- 3. Asthma drug shows promise in blocking food allergy reactions [news.northwestern.edu]

- 4. This compound Attenuates Acute Kidney Injury in Glycerol-Induced ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Discovery could lead to new treatments for life-threatening allergic reactions | ASU News [news.asu.edu]

- 8. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 9. The phosphatidylinositide 3-kinase (PI3K) signaling ... [pmc.ncbi.nlm.nih.gov]

Zileuton arachidonic acid metabolism pathway

Core Pathway and Mechanism of Action

The diagram below illustrates zileuton's primary mechanism and its broader interactions with the arachidonic acid metabolism network.

This compound's primary action is 5-LOX inhibition, with secondary effects on PLA2 and COX-2.

Quantitative Data on this compound's Effects

The table below summarizes key quantitative findings from preclinical and clinical studies.

| Model/System | Key Finding | Reported Effect Size/Concentration | Citation |

|---|---|---|---|

| In Vitro (H9c2 Cardiomyocytes) | Induced COX-2 protein expression | Maximal induction at 50 µM | [1] |

| In Vitro (Mouse Macrophages) | Inhibited PGE2 production | Significant reduction at 1-100 µM | [2] |

| In Vivo (Rat TBI Model) | Reduced LTB4 levels; improved neurological function | 10 mg/kg/day (i.p.) | [3] |

| In Vivo (Rat NAFLD Model) | Reversed increased ALT/AST and NAS score | 3 mg/kg/day (i.v.) | [4] |

| Human (Asthma Patients) | Peak plasma concentration (IR formulation) | ~4.4 ± 1.0 µg/mL (~18.6 µM) | [5] [6] |

Detailed Experimental Protocols

For researchers looking to replicate key findings, here are detailed methodologies from cited studies.

Protocol: Investigating Prostaglandin Inhibition in Macrophages [2]

This protocol is used to study this compound's 5-LOX independent effect of reducing prostaglandin production.

- Cell Culture:

- Use mouse peritoneal macrophages or J774 macrophage cell lines.

- Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM glutamine, and antibiotics.

- Cell Stimulation & Treatment:

- Adhere cells in plates and replace medium with serum-free DMEM before experiments.

- Pre-treat cells with this compound (e.g., 1-100 µM) for a specified time.

- Activate cells with Lipopolysaccharide (LPS) (e.g., 10 µg/mL) plus Interferon-γ (IFNγ) (e.g., 100 U/mL) for 24 hours to induce inflammation and COX-2 expression.

- Sample Collection & Analysis:

- Collect cell culture media after stimulation.

- Quantify PGE2 and 6-keto PGF1α (a stable metabolite of PGI2) using Radioimmunoassay (RIA) or Enzyme Immunoassay (EIA).

Protocol: Assessing Efficacy in a Traumatic Brain Injury (TBI) Model [3]

This in vivo protocol evaluates this compound's potential for treating neuroinflammation.

- Animal Model:

- Use adult male C57BL/6J mice.

- Induce TBI using a Controlled Cortical Impact (CCI) injury model.

- Drug Administration:

- Dissolve this compound in corn oil.

- Administer via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.

- The first dose is given 30 minutes after injury, followed by daily injections.

- Outcome Measures:

- Biochemical: Measure LTB4 levels in brain tissue using ELISA. Analyze gene expression of inflammatory markers (Il-1β, Ccl2, etc.) via RT-PCR.

- Histological: Assess brain damage, blood-brain barrier disruption, and neuronal apoptosis.

- Functional: Evaluate neurological recovery using the rotarod test (for motor function) and fear conditioning test (for memory).

Pharmacogenomics and Clinical Response

The effectiveness of this compound can vary significantly between individuals, and genetics play a key role.

- PI3K Signaling Pathway: Research indicates that the phosphatidylinositide 3-kinase (PI3K) signaling pathway is a major determinant of this compound response [7]. Patients who show a poor response to this compound have increased activation of PIK3CA. This leads to elevated leukotriene B4 (LTB4) production, which can bind to GPCRs and further activate PI3K signaling, creating a cycle of resistance to the drug [7] [8].

- Clinical Implication: This finding suggests that biomarkers of PI3K pathway activation could potentially help identify patients most likely to benefit from this compound therapy.

Analytical Method for Drug Quantification

For pharmacokinetic studies, a robust bioanalytical method is essential. The following is a validated LC-MS/MS method for quantifying this compound in plasma [5].

- Extraction: Liquid-liquid extraction using methyl tert-butyl ether.

- Chromatography:

- Column: C18 (100 × 4.6 mm, 5 µm).

- Mobile Phase: Isocratic elution with a mixture of 1 mM ammonium acetate buffer (pH 7.5) and methanol (10:90).

- Flow Rate: 1.0 mL/min.

- Run Time: 2 minutes.

- Mass Spectrometry:

- Ionization: Positive electrospray ionization (ESI+).

- Detection: Multiple Reaction Monitoring (MRM).

- Transitions: m/z 237.3 → 161.2 (this compound), m/z 241.2 → 161.1 (this compound D4, Internal Standard).

- Validation: The method was linear in the range of 50.5 – 10,012.7 ng/mL, covering expected clinical concentrations.

Key Insights for Research and Development

- Mechanism is More Complex Than Direct Inhibition: While this compound is designed as a direct 5-LOX inhibitor, its net anti-inflammatory effect in different disease contexts may also stem from its ability to reduce substrate availability (AA) and modulate other protective pathways (COX-2/PGE2) [2] [1].

- Therapeutic Potential Beyond Asthma: Strong preclinical evidence supports investigating this compound's utility in conditions driven by the AA/5-LOX axis, including neurological injuries, NAFLD/NASH, and cardiovascular diseases [4] [3] [1].

- Consider Patient Variability: The PI3K pathway finding underscores that this compound is not a one-size-fits-all therapy. Future clinical trials could be enhanced by stratifying patients based on biomarkers of pathway activation [7].

References

- 1. The cardioprotective effects of this compound, a 5-lipoxygenase ... [sciencedirect.com]

- 2. The 5-lipoxygenase inhibitor, this compound, suppresses ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound protects against arachidonic acid/5-lipoxygenase ... [frontiersin.org]

- 4. Inhibition of 5-lipoxygenase inhibitor this compound in high-fat ... [pmc.ncbi.nlm.nih.gov]

- 5. Development and Validation of a Liquid Chromatography ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 7. The phosphatidylinositide 3-kinase (PI3K) signaling ... [nature.com]

- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Comprehensive Technical Analysis of Zileuton's 5-LOX Enzyme Inhibition Specificity: Mechanisms, Experimental Approaches, and Research Implications

Drug Profile and Core Mechanism of Action

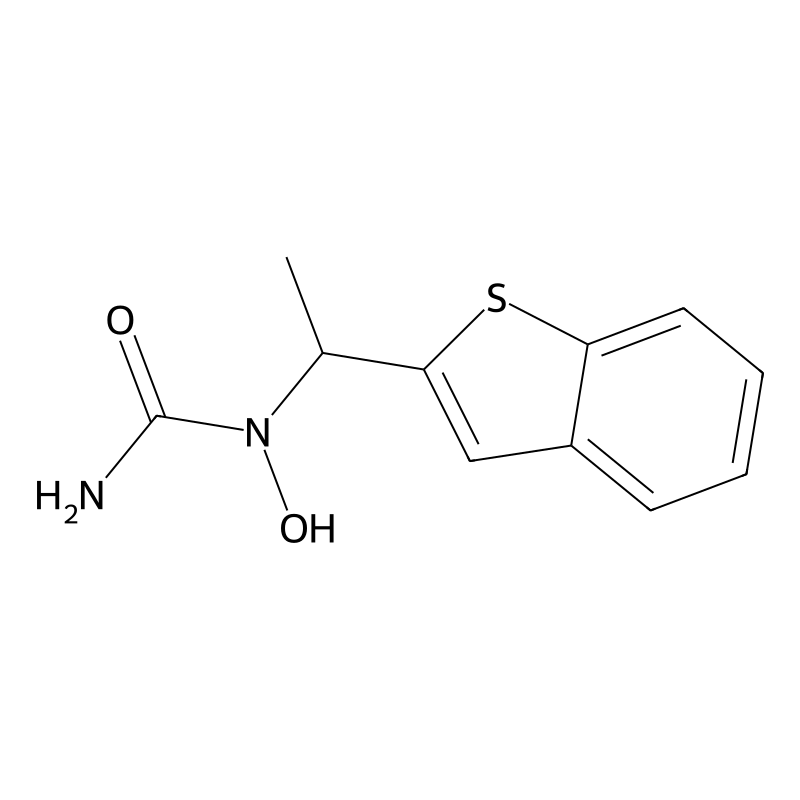

Zileuton (1-[1-(1-benzothiophen-2-yl)ethyl]-1-hydroxyurea) is currently the only FDA-approved 5-lipoxygenase (5-LOX) inhibitor marketed for the prophylaxis and chronic treatment of asthma. As an iron ligand-type inhibitor, this compound functions by chelating the active site iron of the 5-LOX enzyme while also possessing weak-reducing properties. This mechanism effectively blocks the conversion of arachidonic acid (AA) to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in leukotriene biosynthesis. By inhibiting this rate-limiting step, this compound prevents the formation of all downstream pro-inflammatory leukotrienes (LTB4, LTC4, LTD4, and LTE4), which are potent lipid mediators involved in inflammatory and allergic responses. [1] [2]

The molecular structure of this compound features key pharmacophoric elements including a benzo[b]thiophene moiety and a hydroxyurea subunit, both of which are essential for its 5-LOX inhibitory activity. Structure-activity relationship studies have demonstrated that the benzo[b]thiophene component is particularly critical for effective inhibition of 5-LOX product biosynthesis, as modifications to this moiety typically result in significant loss of activity. The hydroxyurea component serves as the iron-chelating group that directly interacts with the catalytic iron atom in the 5-LOX active site, thereby preventing the enzyme from participating in the dioxygenation of arachidonic acid. [2] [3]

Inhibition Specificity and Off-Target Effects

Key Findings on Specificity Limitations

Recent research has revealed that this compound's pharmacological effects extend beyond its intended 5-LOX inhibition, indicating important specificity limitations that researchers must consider when utilizing this compound as an experimental tool:

Prostaglandin biosynthesis suppression: this compound significantly reduces PGE2 and 6-keto prostaglandin F1α levels in activated mouse peritoneal macrophages and J774 macrophages at concentrations comparable to those required for 5-LOX inhibition. This effect was observed independently of 5-LOX inhibition, as it persisted in macrophages from 5-LOX knockout mice. The compound demonstrated dose-dependent inhibition of PGE2 production in LPS-stimulated human whole blood and suppressed PGE2 and 6-keto PGF1α pleural levels in rat carrageenan-induced pleurisy, confirming this off-target effect in multiple experimental systems. [4] [1]

Arachidonic acid release interference: Rather than directly inhibiting cyclooxygenase (COX)-2 or microsomal PGE2 synthase-1 activity, this compound significantly decreases AA release in macrophages by inhibiting phospholipase A2 translocation to cellular membranes. This upstream mechanism represents a broader anti-inflammatory effect that impacts both lipoxygenase and cyclooxygenase pathways simultaneously. [4] [1]

Dual-pathway inhibition: The discovery that this compound interferes with AA release challenges the conventional understanding of its specificity and suggests that its anti-inflammatory effects in experimental models may result from this broader mechanism rather than selective 5-LOX inhibition alone. This has important implications for interpreting results obtained with this compound in research settings. [4]

Quantitative Assessment of Inhibition Potency

Table 1: Quantitative Comparison of this compound's Inhibition Across Experimental Systems

| Experimental System | Measured Outcome | Potency (IC50/Effective Concentration) | Specificity Observations |

|---|---|---|---|

| Recombinant human 5-LOX | 5-LOX product formation | 0.60 ± 0.12 µM | Standard potency measurement [3] |

| Mouse peritoneal macrophages | LTB4 inhibition | ~1-10 µM | Concentration-dependent [1] |

| Mouse peritoneal macrophages | PGE2 inhibition | ~1-10 µM | Similar potency as LT inhibition [4] |

| Human whole blood (LPS-stimulated) | PGE2 inhibition | ~1-10 µM | Confirmed in human system [4] |

| J774 macrophages | AA release inhibition | ~10-100 µM | Higher concentrations required [4] |

Table 2: Comparison of this compound with Other 5-LOX Inhibitors

| Inhibitor | Mechanism Type | IC50 Value | Specificity Limitations | Research Applications |

|---|---|---|---|---|

| This compound | Iron ligand/redox | 0.60 µM | Inhibits AA release/PLA2 translocation | Asthma, inflammation models, neuroinflammation [4] [3] |

| CJ-13,610 | Competitive | 0.49 µM | Not fully characterized | Used as comparative inhibitor in studies [3] |

| Velutin (flavonoid) | Not specified | Molecular docking score: -203.169 kJ/mol binding energy | Natural product with multi-target potential | Potential alternative for selective inhibition [5] |

Experimental Protocols and Methodologies

In Vitro Evaluation Systems

Cell-based assay systems provide critical platforms for evaluating this compound's 5-LOX inhibitory activity and specificity:

Human embryonic kidney (HEK293) cells: Cells stably transfected with human 5-LOX serve as a highly reproducible model for preliminary screening of 5-LOX inhibitors. In this system, cells are stimulated with calcium ionophore A23187 (2-5 µM) in the presence of exogenous arachidonic acid (10-20 µM) for 10-15 minutes at 37°C. The reaction is stopped by adding ice-cold methanol, and 5-LOX products are quantified via reverse-phase HPLC or enzyme immunoassay. This compound is typically tested across a concentration range of 0.1-100 µM. [2]

Polymorphonuclear leukocytes (PMNL): Human PMNL isolated from fresh blood donations provide a more physiologically relevant system. Cells are resuspended in calcium-containing buffer and pre-incubated with this compound for 10-15 minutes before stimulation with calcium ionophore (1-2 µM) or opsonized zymosan. After incubation at 37°C for 5-10 minutes, reactions are terminated and 5-LOX products are extracted and quantified. This system allows assessment of both intracellular and transcellular leukotriene biosynthesis. [2]

Macrophage systems: Mouse peritoneal macrophages or J774 macrophage cell lines are particularly valuable for evaluating specificity. Cells are activated with LPS (10 µg/mL)/IFNγ (100 U/mL) for 24 hours or zymosan (20-30 particles/cell) for 60 minutes. Media is assayed for both cysteinyl leukotrienes (via EIA) and prostanoids (via RIA) to concurrently evaluate 5-LOX and COX pathway inhibition. [4] [1]

In Vivo Evaluation Models

Animal models provide essential systems for evaluating this compound's efficacy and specificity in whole-organism contexts:

Rat carrageenan-induced pleurisy: This well-established acute inflammation model involves injecting 0.2-0.5 mL of 1% carrageenan solution into the pleural cavity of anesthetized rats. This compound is typically administered orally (10-30 mg/kg) or intraperitoneally (3-10 mg/kg) 30-60 minutes before carrageenan. After 4-6 hours, exudate volume is measured, and leukotriene and prostaglandin levels in pleural fluid are quantified to assess dual-pathway inhibition. [4] [1]

Rat air pouch model: Sterile air (20 mL) is injected subcutaneously into the intrascapular area of the back to form an air pouch. After 3-6 days, inflammation is induced by injecting 1% carrageenan or other irritants into the pouch. This compound is administered prior to irritant injection, and inflammatory exudates are collected after 4-24 hours for eicosanoid quantification. This model provides a defined cavity for collecting inflammatory mediators and assessing drug effects. [3]

Controlled cortical impact TBI model: For neuroinflammation studies, a controlled cortical impact injury is induced in mice (3-mm impactor tip, velocity 1.5 m/s, deformation depth 1.5 mm). This compound is administered via intraperitoneal injection (10 mg/kg) 30 minutes post-injury and then daily. Brain tissue, blood-brain barrier integrity, and neurological outcomes are assessed to evaluate neuroprotective effects through 5-LOX inhibition. [6]

Diagram 1: this compound's dual mechanisms of action showing both intended 5-LOX inhibition and off-target effects on PLA2 translocation and AA release. The diagram illustrates how this compound impacts both the lipoxygenase and cyclooxygenase inflammatory pathways through these mechanisms.

Therapeutic Applications and Research Implications

Established and Emerging Applications

This compound's therapeutic potential extends beyond its approved indication for asthma, with research revealing applications across multiple disease domains:

Neuroinflammatory conditions: In experimental traumatic brain injury (TBI), this compound treatment (10 mg/kg daily, i.p.) significantly reduced microglial activation, inflammatory cytokine production (IL-1β, CCL7, CCL2), and lipid ROS formation. This was associated with improved neurological outcomes in rotarod and fear conditioning tests, suggesting 5-LOX inhibition as a promising approach for TBI management. The protective mechanism involves suppression of the AA/5-LOX/LT axis-mediated neuroinflammation through inhibition of ERK, NF-κB, and Akt pathways in microglia. [6]

Metabolic disorders: In high-fat diet-induced nonalcoholic fatty liver disease (NAFLD) models, this compound (3 mg/kg, i.v.) reversed increased transaminase activities and NAFLD activity scores by inhibiting the AA/5-LOX pathway. The study demonstrated that this compound reduced concentrations of AA/5-LOX pathway substrates (FFA, AA) and products (CysLTs), while also decreasing mRNA and protein expression of PLA2 and 5-LOX, highlighting its potential in managing NAFLD progression. [7]

Antibiotic-associated nephroprotection: Recent investigations have explored this compound as a nephroprotective adjuvant during treatment with nephrotoxic antibiotics (vancomycin, polymyxin B, amikacin). A newly developed parenteral formulation (1-10 mg/mL) demonstrated good multi-dose safety in rats (12 mg/kg daily for 10 days), with this compound well-distributed into renal tissue and reducing nephrotoxicity in a dose-dependent manner. This application represents a novel repurposing approach that could enhance the safety profile of essential antibiotics. [8]

Food allergy management: In murine models of food allergy, this compound dramatically reduced anaphylaxis by blocking allergen absorption in the gut through inhibition of leukotriene-mediated enhancement of gut permeability. This protective effect, observed in 95% of treated mice, represents a novel approach to food allergy management by targeting allergen passage across the gut lining rather than immune activation directly. Human trials are underway to validate this effect. [9]

Research Implications and Pharmacological Considerations

Critical considerations for researchers utilizing this compound in experimental systems:

Interpretation of mechanistic studies: The discovery that this compound inhibits both 5-LOX and AA release necessitates careful interpretation of results obtained with this compound. Effects previously attributed solely to 5-LOX inhibition may involve this broader anti-inflammatory mechanism. Appropriate control experiments using genetic 5-LOX deletion or alternative inhibitors are recommended to confirm specific 5-LOX-dependent effects. [4] [1]

Dosing and formulation considerations: this compound's aqueous solubility limitations (0.14 mg/mL) present challenges for in vitro and in vivo applications. Recent development of parenteral formulations (1-10 mg/mL in proprietary excipients) has improved delivery options, particularly for animal studies where oral administration is impractical. Pharmacokinetic studies in rats show good renal tissue distribution without significant accumulation after repeated dosing. [8]

Species and model selection: Researchers should consider that this compound's effects demonstrate significant interspecies variation. The efficacy observed in mouse food allergy models (95% protection) or rat NAFLD models may not directly translate to human biology. Selection of appropriate model systems with relevance to human disease pathophysiology is crucial for predictive research. [9] [7]

Diagram 2: Experimental workflow for evaluating this compound's effects with appropriate specificity controls. The diagram highlights critical control experiments needed to distinguish specific 5-LOX inhibition from off-target effects in research settings.

Conclusion and Future Directions

This compound remains a valuable pharmacological tool and therapeutic agent, but researchers must account for its limited specificity when interpreting experimental results and designing studies. The discovery that this compound inhibits AA release through prevention of PLA2 translocation to cellular membranes demonstrates that its anti-inflammatory effects extend beyond 5-LOX inhibition. This expanded understanding should inform more precise application of this compound in research settings and guide the development of next-generation 5-LOX inhibitors with improved specificity profiles.

References

- 1. The 5-lipoxygenase inhibitor, this compound, suppresses ... [pmc.ncbi.nlm.nih.gov]

- 2. New this compound-Hydroxycinnamic Acid Hybrids: Synthesis ... [mdpi.com]

- 3. A rat air pouch model for evaluating the efficacy and ... [sciencedirect.com]

- 4. The 5-lipoxygenase inhibitor, this compound, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ADMET-based screening, molecular docking and ... [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound protects against arachidonic acid/5-lipoxygenase/leukotriene axis-mediated neuroinflammation in experimental traumatic brain injury [frontiersin.org]

- 7. Inhibition of 5-lipoxygenase inhibitor this compound in high-fat diet-induced nonalcoholic fatty liver disease progression model - PMC [ncbi.nlm.nih.gov]

- 8. Drug development studies supporting this compound as a parenteral ... [pmc.ncbi.nlm.nih.gov]

- 9. This compound Blocks Food Allergy Reactions in Mice [technologynetworks.com]

Comparative Analysis of Zileuton Extended-Release versus Immediate-Release Formulations: Application Notes and Experimental Protocols

Then, I will now begin writing the main body of the paper.

Introduction and Therapeutic Context

Zileuton is an orally active 5-lipoxygenase (5-LOX) inhibitor that represents a distinct class of anti-inflammatory agents used for the prophylaxis and chronic treatment of asthma. Unlike leukotriene receptor antagonists such as montelukast and zafirlukast that block the action of cysteinyl leukotrienes at receptor sites, this compound acts upstream in the arachidonic acid cascade to prevent the formation of all leukotrienes (LTB4, LTC4, LTD4, and LTE4) from arachidonic acid. These leukotrienes are potent mediators of bronchoconstriction, airway edema, mucus secretion, and inflammation in asthmatic patients. By inhibiting their formation at the enzymatic level, this compound addresses multiple components of the inflammatory pathway simultaneously [1] [2].

The clinical development of this compound formulation strategies reflects ongoing efforts to balance therapeutic efficacy with dosing convenience and safety considerations. The original immediate-release (IR) tablet, approved in 1996, required four-times-daily dosing due to this compound's relatively short elimination half-life of approximately 2.5 hours. This frequent dosing regimen posed challenges for medication adherence in the long-term management of chronic asthma. The extended-release (ER) formulation was subsequently developed to maintain effective plasma concentrations with twice-daily administration, potentially improving adherence while providing continuous 5-lipoxygenase inhibition [3] [4]. The immediate-release formulation has been withdrawn from the U.S. market, making the extended-release formulation the primary available option [3] [2].

The pharmacological activity of this compound resides in both R(+) and S(-) enantiomers present in the racemic mixture, both of which demonstrate 5-lipoxygenase inhibitory activity in vitro systems. Recent research suggests that clinical response to this compound may be influenced by the phosphatidylinositide 3-kinase (PI3K) pathway, with patients showing poor response having increased activation of PIK3CA, resulting in elevated leukotriene B4 production and resistance to therapy [1]. This underscores the importance of maintaining consistent drug levels through appropriate formulation strategies to overcome potential resistance mechanisms in certain patient subpopulations.

Comparative Pharmacokinetics and Formulation Profiles

The development of this compound ER tablets addressed a significant clinical need for a more convenient dosing regimen while maintaining therapeutic efficacy. The pharmacokinetic profiles of IR and ER formulations demonstrate fundamental differences that directly influence their dosing schedules and clinical application.

Table 1: Comparative Formulation Characteristics of this compound IR and ER Tablets

| Characteristic | Immediate-Release (IR) | Extended-Release (ER) |

|---|---|---|

| Dosage Form | 600 mg film-coated tablets | 600 mg multilayer extended-release tablets |

| Dosing Frequency | 4 times daily | 2 times daily |

| Total Daily Dose | 2400 mg | 2400 mg |

| Administration Timing | Without regard to meals | Within 1 hour after morning and evening meals |

| Tablet Manipulation | May be split in half | Should not be chewed, cut, or crushed |

| Market Status | Withdrawn from U.S. market | Commercially available |

The absorption characteristics of the two formulations differ significantly. The IR tablet is rapidly absorbed following oral administration, reaching peak plasma concentration in approximately 1.7 hours. In contrast, the ER formulation employs a multilayer delivery system designed to prolong absorption, resulting in a more sustained plasma concentration profile. Food administration affects each formulation differently: while the IR tablets can be taken without regard to meals, the ER tablets demonstrate increased peak plasma concentration (Cmax) and extent of absorption (AUC) when taken with food, necessitating administration within one hour after meals for optimal bioavailability [5] [6] [7].

Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations

| Pharmacokinetic Parameter | Immediate-Release | Extended-Release |

|---|---|---|

| Time to Peak Concentration (Tmax) | ~1.7 hours | Prolonged relative to IR |

| Elimination Half-life | ~2.5 hours | ~3.2 hours |

| Apparent Volume of Distribution | ~1.2 L/kg | Similar to IR |

| Protein Binding | 93% (primarily albumin) | Similar to IR |

| Effect of Food | Increases Cmax, no effect on AUC | Increases both Cmax and AUC |

| Metabolism | Hepatic (CYP1A2, CYP2C9, CYP3A4) | Similar to IR |

| Excretion | Urine (94.5%), Feces (2.2%) | Similar to IR |

The metabolic fate is identical for both formulations, with this compound undergoing primarily hepatic metabolism via cytochrome P450 isoenzymes CYP1A2, CYP2C9, and CYP3A4. The metabolites include 2 glucuronide conjugates and an N-dehydroxylated metabolite, with pharmacodynamic activity residing primarily with the parent drug. The elimination profile shows that approximately 94.5% of the dose is excreted in urine as metabolites, with minimal unchanged drug detected. The slightly longer half-life of the ER formulation (3.2 hours versus 2.5 hours for IR) reflects the extended absorption phase rather than a change in fundamental elimination kinetics [1] [6] [2].

Dosing Protocols and Clinical Monitoring Guidelines

Recommended Dosing Strategies

The established dosing protocols for this compound formulations reflect their distinct release characteristics and are designed to maintain consistent therapeutic levels while minimizing potential adverse effects.

Adult Dosing (≥12 years): The recommended dosage of this compound ER is two 600 mg tablets (1200 mg) twice daily, administered within one hour after morning and evening meals, for a total daily dose of 2400 mg. The previously available IR formulation was dosed at 600 mg four times daily, without specific meal timing requirements, for the same total daily dose. The maximum recommended daily dose for both formulations is 2400 mg, and exceeding this dose increases the risk of hepatotoxicity without demonstrated additional therapeutic benefit [5] [7].

Administration Considerations: For the ER formulation, dietary coordination is essential as food significantly enhances both the rate and extent of absorption. Tablets should be swallowed whole and not chewed, cut, or crushed, as this would disrupt the extended-release mechanism and potentially lead to dose dumping. If a dose is missed, patients should take the next dose at the regularly scheduled time and should not double the dose to make up for missed medication. In contrast, the IR tablets could be split in half to facilitate swallowing without affecting drug release characteristics [5] [6].

Special Population Considerations

Hepatic Impairment: this compound is contraindicated in patients with active liver disease or persistent hepatic transaminase elevations ≥3 times the upper limit of normal (ULN). This contraindication applies to both formulations due to the potential for this compound to cause hepatotoxicity. In patients with mild hepatic impairment (transaminases <3× ULN), this compound should be used with caution, particularly in those who consume substantial quantities of alcohol or have a history of liver disease [5] [6] [8].

Renal Impairment: No dosage adjustment is necessary for patients with renal impairment, including those undergoing hemodialysis. Pharmacokinetic studies have not shown altered elimination in renally impaired patients, which is consistent with the minimal renal excretion of unchanged drug [1] [6] [7].

Pediatric Patients: this compound is not approved for children under 12 years of age. The FDA has not required pediatric studies in patients younger than 12 due to the risk of hepatotoxicity, and the manufacturer states that therapy is not appropriate for this population [1] [6] [8].

Geriatric Patients: While formal dosage adjustments are not required for elderly patients, those taking the IR formulation (particularly women ≥65 years) demonstrated an increased risk for ALT elevations in clinical trials. This increased risk was not observed with the ER formulation, but caution is still warranted in this population [1] [6].

Essential Clinical Monitoring

Robust hepatic monitoring is imperative during this compound therapy due to the potential for drug-induced liver injury. The following monitoring protocol is recommended for both formulations:

- Baseline Assessment: Obtain serum alanine aminotransferase (ALT) levels before initiating therapy [5] [6].

- Initial Monitoring: Monitor monthly for the first 3 months of therapy [5] [6].

- Extended Monitoring: Continue monitoring every 2-3 months for the remainder of the first year [5].

- Long-term Monitoring: Periodically monitor for patients receiving long-term therapy (beyond one year) [5].

- Symptom-Driven Evaluation: Immediately assess hepatic function if clinical signs/symptoms of liver injury develop, including right upper quadrant pain, nausea, fatigue, lethargy, pruritus, jaundice, or "flu-like" symptoms [5] [6].

The ALT test is the most sensitive indicator of potential this compound-induced liver injury. If ALT elevations ≥5× ULN occur or if patients develop symptoms suggestive of hepatic dysfunction, this compound should be discontinued immediately and transaminase levels followed until they normalize [5].

Stability, Handling, and Analytical Considerations

Stability Profiles and Storage Conditions

The solid-state stability of this compound has been comprehensively evaluated under various environmental conditions. Both IR and ER formulations demonstrate optimal stability when stored at controlled room temperature (20-25°C/68-77°F), with protection from light exposure. The tablets should be kept in their original packaging until administration to maintain stability [6] [9].

Accelerated stability studies reveal that this compound in solid form exhibits minimal degradation (<0.2%) after one-month exposure to sunlight or fluorescent light at intensities up to 1500 foot-candles, though some yellowing of the tablets may occur. When subjected to high-intensity UV radiation for 6 hours, approximately 0.7% degradation occurs with noticeable yellowing. Under elevated temperature conditions (90°C for one month), significant degradation (14%) occurs, emphasizing the importance of proper temperature control during storage and transportation [9].

Primary Degradation Products and Analytical Methods

The main degradation products identified in solid-state stability studies include:

- (Z)-1-benzo[b]thien-2-ylethanone oxime

- (E)-1-benzo[b]thien-2-ylethanone oxime

- N-(1-benzo[b]thien-2-ylethyl) urea

These degradation products form through distinct chemical pathways and should be monitored as part of quality control protocols for both active pharmaceutical ingredient and finished product stability testing [9].

For analytical identification and purity testing, several method have been developed:

Thin-Layer Chromatography (TLC): System I utilizing ethyl acetate on silica gel 60 F254 plates effectively separates this compound from its impurities, with this compound exhibiting an Rf value of 0.21. System II using chloroform/methylene chloride/ammonium hydroxide (50:50:1) provides alternative separation capabilities [9].

Spectroscopic Methods: The identity of this compound can be confirmed by comparing the infrared absorption spectrum of the sample to reference spectra [9].

Elemental Analysis: Typical elemental composition of this compound is carbon (55.91%), hydrogen (5.12%), nitrogen (11.86%), sulfur (13.57%), and oxygen (13.54%), providing confirmation of chemical identity [9].

Experimental Protocols for Formulation Development

Dissolution Testing Methodologies

Objective: To characterize and compare the release profiles of this compound IR and ER formulations using standardized dissolution apparatus.

Equipment and Reagents:

- USP Apparatus 1 (Baskets) or 2 (Paddles)

- Dissolution medium: pH 6.8 phosphate buffer (900 mL)

- Water bath maintained at 37°C ± 0.5°C

- UV-Visible spectrophotometer or HPLC system with UV detection

Procedure:

- Place 900 mL of dissolution medium in each vessel and equilibrate to 37°C.

- For ER tablets: Use paddles at 50 rpm rotation speed.

- For IR tablets: Use baskets at 100 rpm rotation speed.

- At predetermined time points (1, 2, 4, 8, 12, 16, 20, and 24 hours for ER; 5, 10, 15, 20, 30, 45, and 60 minutes for IR), withdraw samples and filter immediately.

- Analyze drug concentration using validated UV (λmax = 260 nm) or HPLC methods.

- Calculate cumulative percentage of drug released versus time.

Acceptance Criteria:

- IR formulation: ≥85% released within 45 minutes

- ER formulation: Should demonstrate sustained release profile over 12-24 hours

This dissolution protocol is critical for evaluating batch-to-batch consistency and predicting in vivo performance of the formulations [5] [6].

Pharmacokinetic Study Protocol

Objective: To determine comparative bioavailability and pharmacokinetic parameters of this compound IR and ER formulations in healthy human volunteers.

Study Design:

- Randomized, open-label, two-period crossover study

- Washout period: At least 5 days between treatments

- Subjects: Healthy adult volunteers (n=24-36) aged 18-55 years

Dosing and Sampling:

- Single dose administration of 1200 mg this compound (as either 2×600 mg IR tablets or 2×600 mg ER tablets)

- ER tablets administered within one hour after standardized meal

- Blood sampling pre-dose and at 0.5, 1, 1.7, 2, 3, 4, 6, 8, 10, 12, 16, 20, and 24 hours post-dose

- Plasma separation via centrifugation and storage at -70°C until analysis

Bioanalytical Method:

- HPLC-MS/MS detection for this compound quantification

- Lower limit of quantification: 0.05 μg/mL

- Calibration curve range: 0.05-20 μg/mL

Data Analysis:

- Non-compartmental analysis to determine Cmax, Tmax, AUC0-t, AUC0-∞, t1/2

- Statistical comparison of log-transformed AUC and Cmax using ANOVA

- 90% confidence intervals for ratios of geometric means (ER vs IR) for AUC parameters

This study design allows for comprehensive characterization of the pharmacokinetic profiles and food effects on bioavailability [6] [2].

Stability Testing Protocol

Objective: To evaluate the physical and chemical stability of this compound formulations under various environmental conditions as per ICH guidelines.

Accelerated Stability Testing:

- Storage conditions: 40°C ± 2°C / 75% RH ± 5% RH

- Timepoints: 0, 1, 2, 3, and 6 months

- Packaging: Original container closure system

Long-term Stability Testing:

- Storage conditions: 25°C ± 2°C / 60% RH ± 5% RH

- Timepoints: 0, 3, 6, 9, 12, 18, 24, and 36 months

- Packaging: Market configuration

Evaluation Parameters:

- Appearance: Color, physical form, integrity

- Assay: Drug content by HPLC (% of label claim)

- Related substances: Degradation products by HPLC

- Dissolution: Release profile comparison

- Moisture content: For ER formulation only

Acceptance Criteria:

- Appearance: No significant change from initial description

- Assay: 90.0-110.0% of label claim

- Degradation products: Individual unknown impurity ≤0.2%, total impurities ≤2.0%

- Dissolution: Meets established release profile specifications

This comprehensive stability protocol ensures formulation integrity throughout the intended shelf life [9].

Conclusion and Future Prospects

The development of this compound ER tablets represents a significant advancement in the evolution of 5-lipoxygenase inhibitor therapy, addressing the critical need for improved dosing convenience while maintaining therapeutic efficacy for chronic asthma management. The pharmacokinetic optimization achieved through extended-release technology has transformed a four-times-daily regimen into a twice-daily administration, potentially enhancing medication adherence without compromising asthma control.

The clinical implications of formulation selection extend beyond mere dosing frequency. The ER formulation's requirement for administration with food introduces both a potential adherence challenge and an opportunity for integrating medication timing with routine daily activities. The hepatic monitoring requirements remain identical for both formulations, emphasizing that the extended-release mechanism does not mitigate the fundamental need for vigilant liver function assessment throughout the treatment course.

Future research directions should focus on several key areas. First, predictive biomarkers for treatment response, particularly related to the PI3K pathway activation status, could help identify patient subgroups most likely to benefit from this compound therapy. Second, exploration of novel formulation technologies such as multiparticulate systems or gastroretentive delivery mechanisms could further optimize the pharmacokinetic profile. Finally, expanded investigation of this compound's potential off-label applications in conditions such as chronic obstructive pulmonary disease, aspirin-exacerbated respiratory disease, and dermatological disorders may broaden its therapeutic utility beyond asthma prophylaxis.

The following diagram illustrates the metabolic pathway and pharmacological activity of this compound:

Diagram 1: Mechanism of action of this compound as a competitive inhibitor of 5-lipoxygenase, blocking the conversion of arachidonic acid to inflammatory leukotrienes.

For researchers and pharmaceutical developers, the following experimental workflow provides a systematic approach for formulation comparison:

Diagram 2: Systematic workflow for development and evaluation of this compound extended-release formulations, highlighting iterative optimization based on characterization data.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound | MedPath [trial.medpath.com]

- 4. This compound [en.wikipedia.org]

- 5. This compound: Package Insert / Prescribing Information / MOA [drugs.com]

- 6. This compound Monograph for Professionals [drugs.com]

- 7. This compound Dosage Guide + Max Dose, Adjustments [drugs.com]

- 8. Zyflo Filmtab, Zyflo (this compound) dosing, indications, ... [reference.medscape.com]

- 9. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

Zileuton experimental asthma model protocols

Zileuton in Preclinical Disease Models

The following table summarizes quantitative data from recent experimental studies investigating this compound in various animal models [1] [2] [3].

| Disease Model | Species/Sex | This compound Dose & Route | Key Efficacy Findings | Proposed Mechanism |

|---|---|---|---|---|

| Traumatic Brain Injury (TBI) [2] | Male C57BL/6J mice | 10 mg/kg/day, intraperitoneal (i.p.) | ↓ Brain damage, ↓ neuronal apoptosis, improved neurological function | Inhibited AA/5-LOX/LT axis; reduced microglial activation & inflammatory cytokines (Il-1β, Ccl2) [2]. |

| Rhabdomyolysis-induced Acute Kidney Injury (AKI) [1] | Male C57BL/6 mice | 30 mg/kg, single i.p. injection | ↓ Blood Urea Nitrogen (BUN): 129.7 → 101.7 mg/dL; ↓ Creatinine: 2.2 → 0.9 mg/dL; ↓ tubular injury | Regulated mitochondrial quality control; suppressed MDSC-mediated inflammatory pathways [1]. |

| Food-Induced Anaphylaxis [3] [4] | Mice | Single dose, given prior to allergen challenge | 95% of mice protected from anaphylaxis (vs. 95% susceptible in controls) | Blocked leukotriene production via the DPEP1 gene pathway in the gut [3] [4]. |

Detailed Experimental Protocols

Here are the detailed methodologies for key experiments using this compound in preclinical models.

Traumatic Brain Injury (TBI) Mouse Model [2]

- Animal Model: Adult male C57BL/6J mice (20-25 g). TBI was induced using a Controlled Cortical Impact (CCI) model with specific parameters: 3-mm diameter impactor tip, velocity of 1.5 m/s, deformation depth of 1.5 mm, and dwell time of 100 ms.

- Drug Administration:

- Treatment Group: Received intraperitoneal (i.p.) injection of this compound at 10 mg/kg body weight per day.

- Vehicle Control Group: Received i.p. injection of the vehicle (corn oil).

- Dosing Schedule: The first injection was administered 30 minutes after TBI induction, followed by daily injections.

- Key Outcome Assessments:

- Neurological Function: Evaluated using rotarod and fear conditioning tests.

- Brain Damage Analysis: Histological examination of brain tissue to assess damage, blood-brain barrier disruption, and neuronal apoptosis (e.g., TUNEL staining).

- Molecular Analysis:

- RNA-seq: Performed on pericontusional brain tissue at 7 days post-TBI.

- ELISA: Used to measure leukotriene B4 (LTB4) levels.

- Western Blot / Immunocytochemistry: Analyzed protein expression of 5-LOX and inflammatory pathways.

- qRT-PCR: Quantified expression of inflammatory cytokines.

Rhabdomyolysis-induced Acute Kidney Injury (AKI) Mouse Model [1]

- Animal Model: Male C57BL/6 mice. Rhabdomyolysis was induced by a single intramuscular (i.m.) injection of 50% glycerol at 8 mL/kg.

- Drug Administration:

- Treatment Group (Z + Gly): Received a single intraperitoneal (i.p.) injection of this compound (30 mg/kg body weight) concurrently with glycerol injection.

- Control Groups: Included Sham (saline), this compound-only, and Glycerol-only groups.

- Key Outcome Assessments:

- Renal Function: Measured by Blood Urea Nitrogen (BUN) and serum Creatinine (Cr) levels at 24 hours post-injection.

- Histopathology: Kidney tubular injury scored from tissue sections.

- Molecular Analysis:

- qRT-PCR: Measured mRNA levels of injury and inflammation markers (e.g., mincle, NLRP-3, TGF-β, Arg-1).

- Mitochondrial Markers: Assessed levels of mtDNA, TFAM, CPT1α, and PGC-1α via various techniques.

- Flow Cytometry / Immunostaining: Analyzed infiltration of CD11b(+) Gr-1(+) Myeloid-Derived Suppressor Cells (MDSCs).

Food-Induced Anaphylaxis Mouse Model [3] [4]

- Animal Model: Mice genetically susceptible to food-induced anaphylaxis.

- Drug Administration:

- Treatment: Mice were given a single dose of this compound shortly before the oral challenge with a food allergen (e.g., peanut extract).

- The specific dose used in the published mouse study was not detailed, but a human clinical trial is testing 600 mg twice daily [3].

- Key Outcome Assessments:

- Anaphylaxis Symptoms: Monitored for symptoms such as wheezing, difficulty breathing, and shock after allergen challenge.

- Protection Rate: The percentage of mice that did not develop anaphylactic symptoms after treatment was the primary outcome.

Mechanism of Action and Signaling Pathways

This compound is a selective 5-lipoxygenase (5-LOX) inhibitor [5] [6]. It works upstream of other asthma drugs like montelukast by preventing the formation of all leukotrienes (LTB4, LTC4, LTD4, LTE4) rather than just blocking their receptors [5].

The diagram below illustrates the 5-LOX pathway and this compound's role in traumatic brain injury (TBI) based on the experimental model [2].

Critical Safety & Pharmacokinetic Notes for Researchers